2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor activity. It was first discovered in the 1990s and has since undergone several clinical trials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of interferons and other cytokines that play a role in the immune response to cancer. 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide is thought to activate this pathway by binding to a specific receptor on immune cells, leading to the production of interferons and other cytokines that can induce tumor cell death.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide has been shown to induce a range of biochemical and physiological effects in preclinical models of cancer. These include the activation of immune cells such as macrophages and dendritic cells, the induction of tumor necrosis, and the inhibition of tumor growth. 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide has also been shown to increase the expression of genes involved in the immune response to cancer, such as interferons and other cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the immune response to cancer and for testing the efficacy of other cancer therapies. However, one limitation of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide is that it has not yet been approved for clinical use, so its potential for human cancer treatment is still uncertain.
Future Directions
There are several future directions for research on 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide. One area of interest is the development of new derivatives of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide that may have improved anti-tumor activity or reduced toxicity. Another area of interest is the investigation of the use of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is a need for further research on the clinical potential of 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide for the treatment of cancer. Clinical trials are needed to determine its safety and efficacy in humans, and to identify the patient populations that may benefit most from this therapy.
Synthesis Methods
2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylacetonitrile with 3-amino-6-methylpyridine-2-carboxylic acid to form the intermediate compound 2-(2,5-dimethylphenyl)-N-(6-methylpyridin-3-yl)acetamide. This intermediate is then converted to 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide through a series of reactions involving oxidation, reduction, and cyclization.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide has been extensively studied for its anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide has also been studied for its immunomodulatory effects, as it can activate immune cells such as macrophages and dendritic cells. In addition, 2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide has been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)13(8-11)9-16(20)19-14-6-7-15(17-3)18-10-14/h4-8,10H,9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXSEDYYQFWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=CN=C(C=C2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.